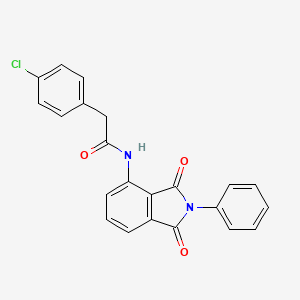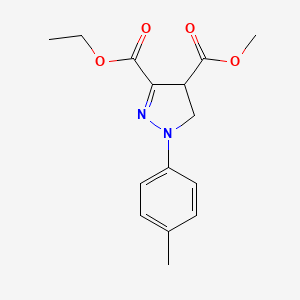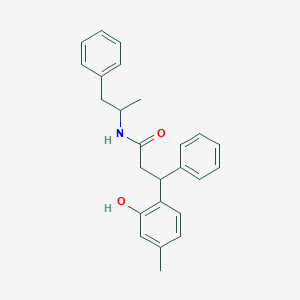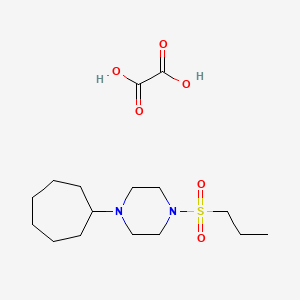
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a methylpiperidinyl group, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Synthesis of the Methylpiperidinyl Intermediate: This involves the alkylation of piperidine to introduce the methyl group at the 3-position.
Coupling Reaction: The chlorophenyl and methylpiperidinyl intermediates are then coupled through a propanamide linkage, often using reagents such as coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of cellular processes and as a tool for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide
- N-(4-bromophenyl)-3-(3-methylpiperidin-1-yl)propanamide
- N-(4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide
Uniqueness
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride is unique due to the presence of the hydrochloride group, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are desirable.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-12-3-2-9-18(11-12)10-8-15(19)17-14-6-4-13(16)5-7-14;/h4-7,12H,2-3,8-11H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVASTXJRIBTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B3941353.png)
![1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE](/img/structure/B3941354.png)

![6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)

![N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3941387.png)

![N-{4-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3941413.png)

![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)

![4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide](/img/structure/B3941442.png)
